molecular formula C25H16BrClN2O5 B11624950 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B11624950
M. Wt: 539.8 g/mol
InChI Key: CRPDTYOUWJQYMF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is known for its biological activity, and is substituted with chloro, nitro, bromo, and methyl groups, enhancing its chemical reactivity and potential utility.

Properties

Molecular Formula

C25H16BrClN2O5

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H16BrClN2O5/c1-14-2-9-21-18(10-14)19(12-22(28-21)15-3-6-17(26)7-4-15)25(31)34-13-24(30)16-5-8-20(27)23(11-16)29(32)33/h2-12H,13H2,1H3

InChI Key

CRPDTYOUWJQYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution Reactions: The introduction of the 4-chloro-3-nitrophenyl and 4-bromophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require conditions such as the presence of a Lewis acid catalyst (e.g., AlCl3) and elevated temperatures.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-oxoethyl groups, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Reduction of Nitro Group: 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

    Reduction of Ester: 2-(4-Chloro-3-nitrophenyl)-2-hydroxyethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

    Substitution of Chloro Group: 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The quinoline core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Medicine

Due to its potential biological activity, this compound may be explored for therapeutic applications. Its derivatives could be tested for efficacy against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core suggests potential interactions with DNA or proteins, leading to effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-iodophenyl)-6-methylquinoline-4-carboxylate

Uniqueness

The unique combination of substituents in 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, particularly the presence of both chloro and bromo groups, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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